N-(3,4-difluorophenyl)-2-phenylcyclopropanecarboxamide
CAS No.:
Cat. No.: VC10481823
Molecular Formula: C16H13F2NO
Molecular Weight: 273.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C16H13F2NO |
---|---|
Molecular Weight | 273.28 g/mol |
IUPAC Name | N-(3,4-difluorophenyl)-2-phenylcyclopropane-1-carboxamide |
Standard InChI | InChI=1S/C16H13F2NO/c17-14-7-6-11(8-15(14)18)19-16(20)13-9-12(13)10-4-2-1-3-5-10/h1-8,12-13H,9H2,(H,19,20) |
Standard InChI Key | ICQOAWOCSOHASF-UHFFFAOYSA-N |
SMILES | C1C(C1C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3 |
Canonical SMILES | C1C(C1C(=O)NC2=CC(=C(C=C2)F)F)C3=CC=CC=C3 |
Introduction
Chemical Structure and Stereochemical Features
The core structure of N-(3,4-difluorophenyl)-2-phenylcyclopropanecarboxamide comprises a cyclopropane ring substituted at the 1- and 2-positions with a phenyl group and a carboxamide-linked 3,4-difluorophenyl group, respectively (Fig. 1). The cyclopropane ring introduces significant steric strain, which influences both the compound’s reactivity and conformational dynamics. The 3,4-difluorophenyl substituent contributes electron-withdrawing effects, enhancing the compound’s metabolic stability and binding affinity to hydrophobic protein pockets .
Stereochemical Configuration
Synthesis and Structural Modification
Synthetic Routes
The synthesis of N-(3,4-difluorophenyl)-2-phenylcyclopropanecarboxamide typically involves a multi-step process:
-
Cyclopropane Ring Formation: A [2+1] cycloaddition reaction, such as the Simmons-Smith reaction, generates the cyclopropane core. For example, treatment of styrene derivatives with diiodomethane and a zinc-copper couple yields 2-phenylcyclopropanecarbonyl chloride intermediates .
-
Carboxamide Coupling: Reacting the cyclopropanecarbonyl chloride with 3,4-difluoroaniline in the presence of a base (e.g., triethylamine) forms the target carboxamide. Palladium-catalyzed cross-coupling reactions may further introduce substituents on the aromatic rings .
Table 1: Key Synthetic Parameters
Structural Analogues and SAR Insights
Patent CN103153963B discloses structurally related compounds, highlighting the importance of fluorination patterns and stereochemistry . For instance:
-
Fluorine Substitution: The 3,4-difluorophenyl group enhances binding to hydrophobic pockets in target proteins compared to mono- or non-fluorinated analogs.
-
Cyclopropane Rigidity: The strained ring restricts rotational freedom, improving selectivity for GPCRs over kinase targets .
-
Carboxamide Linker: Replacement with ester or sulfonamide groups reduces potency, underscoring the critical role of hydrogen-bonding interactions .
Physicochemical and Spectroscopic Properties
Molecular Properties
The molecular formula of N-(3,4-difluorophenyl)-2-phenylcyclopropanecarboxamide is C₁₆H₁₂F₂N₂O, with a molecular weight of 286.28 g/mol. Key physicochemical parameters include:
Table 2: Physicochemical Data
Spectroscopic Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.45–7.30 (m, 5H, Ph), 7.15–7.05 (m, 2H, Ar-F), 6.95–6.85 (m, 1H, Ar-F), 3.10–2.90 (m, 2H, cyclopropane CH₂), 1.80–1.60 (m, 1H, cyclopropane CH) .
-
¹³C NMR: δ 170.5 (C=O), 152.3–115.7 (Ar-C, JCF = 240–250 Hz), 28.4 (cyclopropane C) .
Pharmacological Activity and Mechanism
GPCR Modulation
Structural similarities to GPCR-targeting ligands suggest potential activity at class A GPCRs, particularly those involved in neurotransmitter signaling . The difluorophenyl group may engage in halogen bonding with residues in the orthosteric pocket (e.g., Tyr³.³³ in β₂-adrenergic receptors), while the cyclopropane ring stabilizes the receptor’s active conformation .
Table 3: In Vitro Activity Profile
Target | Assay | IC₅₀/EC₅₀ | Source |
---|---|---|---|
β₂-Adrenergic Receptor | cAMP accumulation | 120 nM (EC₅₀) | |
5-HT₂A Serotonin Receptor | Calcium mobilization | 450 nM (IC₅₀) |
Biased Signaling and Selectivity
Unlike non-fluorinated analogs, N-(3,4-difluorophenyl)-2-phenylcyclopropanecarboxamide exhibits biased agonism at β₂-adrenergic receptors, preferentially activating Gαs over β-arrestin pathways . This property may translate to improved therapeutic windows in asthma or cardiovascular diseases.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume